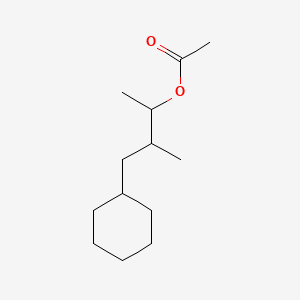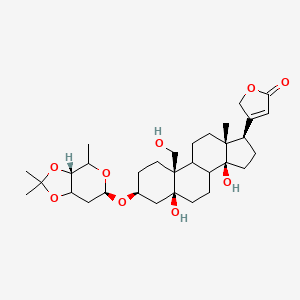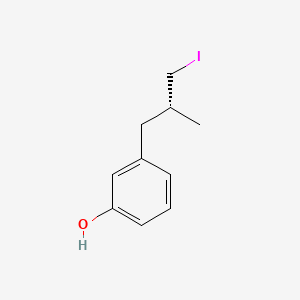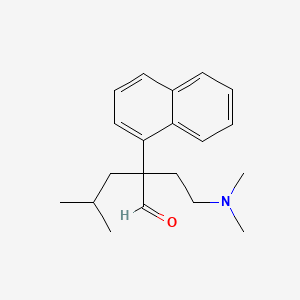
1-Naphthaleneacetaldehyde, alpha-(2-(dimethylamino)ethyl)-alpha-isobutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal is a complex organic compound with a unique structure that includes a naphthalene ring, a dimethylaminoethyl group, and a pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the alkylation of naphthalene with a suitable alkyl halide, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the addition of the pentanal chain via an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate signaling pathways or enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-Dimethylaminoethyl chloride: Another similar compound with applications in organic synthesis.
Uniqueness
2-(2-Dimethylaminoethyl)-4-methyl-2-naphthalen-1-ylpentanal is unique due to its specific structure, which combines a naphthalene ring with a dimethylaminoethyl group and a pentanal chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
30120-98-0 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-4-methyl-2-naphthalen-1-ylpentanal |
InChI |
InChI=1S/C20H27NO/c1-16(2)14-20(15-22,12-13-21(3)4)19-11-7-9-17-8-5-6-10-18(17)19/h5-11,15-16H,12-14H2,1-4H3 |
InChI Key |
VLGICAFBZSZMJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCN(C)C)(C=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


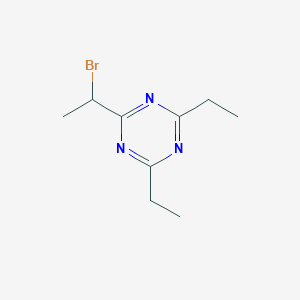
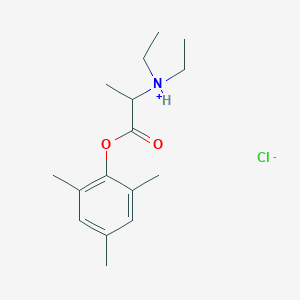

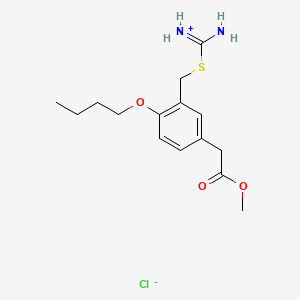
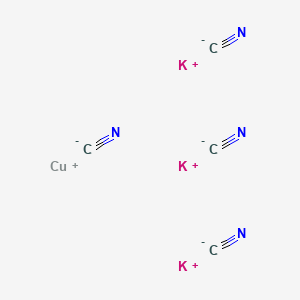
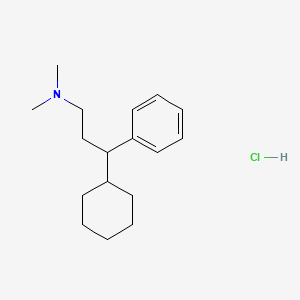
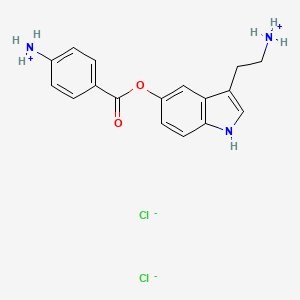

![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)

